Cas no 2385-88-8 (Coenzyme A, S-(2-oxopropanoate) (9CI, ACI))

Coenzyme A, S-(2-oxopropanoate) (9CI, ACI) structure
2385-88-8 structure
Product Name:Coenzyme A, S-(2-oxopropanoate) (9CI, ACI)
CAS No:2385-88-8
MF:C24H38N7O18P3S
MW:837.580907344818
CID:5689970
Update Time:2025-04-23

Coenzyme A, S-(2-oxopropanoate) (9CI, ACI) Chemical and Physical Properties

Names and Identifiers

    • Coenzyme A, S-pyruvate (7CI, 8CI)
    • Pyruvic acid, 1-thio-, S-ester with coenzyme A
    • Pyruvoyl coenzyme A
    • Pyruvoyl-CoA
    • Coenzyme A, S-(2-oxopropanoate) (9CI, ACI)
    • Inchi: 1S/C24H38N7O18P3S/c1-12(32)23(37)53-7-6-26-14(33)4-5-27-21(36)18(35)24(2,3)9-46-52(43,44)49-51(41,42)45-8-13-17(48-50(38,39)40)16(34)22(47-13)31-11-30-15-19(25)28-10-29-20(15)31/h10-11,13,16-18,22,34-35H,4-9H2,1-3H3,(H,26,33)(H,27,36)(H,41,42)(H,43,44)(H2,25,28,29)(H2,38,39,40)/t13-,16-,17-,18+,22-/m1/s1
    • InChI Key: WCYQHDTVSBUCTK-ZSJPKINUSA-N
    • SMILES: O[C@@H]1[C@H](OP(O)(O)=O)[C@@H](COP(O)(=O)OP(O)(=O)OCC(C)(C)[C@@H](O)C(=O)NCCC(=O)NCCSC(=O)C(=O)C)O[C@H]1N1C=NC2C(=NC=NC1=2)N

Coenzyme A, S-(2-oxopropanoate) (9CI, ACI) Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Ammonium formate ,  Oxygen ,  Glutaryl coenzyme A dehydrogenase Solvents: Water
Reference
Alternate Substrates of Human Glutaryl-CoA Dehydrogenase: Structure and Reactivity of Substrates, and Identification of a Novel 2-Enoyl-CoA Product
Rao, K. Sudhindra; et al, Biochemistry, 2002, 41(4), 1274-1284

Production Method 2

Reaction Conditions
Reference
Pyruvic acid thioesters
Knappe, Joachim; et al, Justus Liebigs Annalen der Chemie, 1967, 701, 217-24

Production Method 3

Reaction Conditions
1.1 -
2.1 Reagents: Ammonium formate ,  Oxygen ,  Glutaryl coenzyme A dehydrogenase Solvents: Water
Reference
Alternate Substrates of Human Glutaryl-CoA Dehydrogenase: Structure and Reactivity of Substrates, and Identification of a Novel 2-Enoyl-CoA Product
Rao, K. Sudhindra; et al, Biochemistry, 2002, 41(4), 1274-1284

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water
2.1 -
3.1 Reagents: Ammonium formate ,  Oxygen ,  Glutaryl coenzyme A dehydrogenase Solvents: Water
Reference
Alternate Substrates of Human Glutaryl-CoA Dehydrogenase: Structure and Reactivity of Substrates, and Identification of a Novel 2-Enoyl-CoA Product
Rao, K. Sudhindra; et al, Biochemistry, 2002, 41(4), 1274-1284

Coenzyme A, S-(2-oxopropanoate) (9CI, ACI) Raw materials

Coenzyme A, S-(2-oxopropanoate) (9CI, ACI) Preparation Products

Additional information on Coenzyme A, S-(2-oxopropanoate) (9CI, ACI)

Coenzyme A, S-(2-oxopropanoate) (9CI, ACI) and CAS No. 2385-88-8: A Comprehensive Overview

Coenzyme A, S-(2-oxopropanoate) (9CI, ACI), identified by its CAS number 2385-88-8, is a crucial compound in the field of biochemistry and pharmacology. This compound plays a pivotal role in various metabolic pathways, making it an essential component in both research and therapeutic applications. The structure and function of this compound have been extensively studied, leading to significant advancements in understanding its implications in health and disease.

The chemical structure of Coenzyme A, S-(2-oxopropanoate) (9CI, ACI) consists of a pyridine ring linked to an adenosine moiety, with a thiol group attached to the pantoyl side chain. This unique configuration allows it to participate in a wide range of enzymatic reactions, particularly those involving acetyl-CoA and other thioester derivatives. The compound's ability to act as a carrier of acyl groups makes it indispensable in energy metabolism, fatty acid synthesis, and the breakdown of amino acids.

Recent research has highlighted the importance of Coenzyme A, S-(2-oxopropanoate) (9CI, ACI) in maintaining cellular homeostasis. Studies have demonstrated its involvement in the regulation of glucose metabolism, which is particularly relevant in the context of diabetes and metabolic syndrome. The compound has been shown to enhance insulin sensitivity by facilitating the entry of glucose into cells, thereby improving metabolic control.

In addition to its role in metabolic processes, Coenzyme A, S-(2-oxopropanoate) (9CI, ACI) has been investigated for its potential therapeutic applications. Preliminary studies suggest that it may have protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to modulate mitochondrial function and reduce oxidative stress has garnered interest among researchers exploring new treatment strategies for these conditions.

The synthesis of Coenzyme A, S-(2-oxopropanoate) (9CI, ACI) is another area of active research. Researchers have developed novel synthetic pathways that improve yield and purity, making it more accessible for both laboratory studies and industrial applications. These advancements have not only enhanced our understanding of the compound's chemistry but also opened new avenues for its use in drug development.

The pharmacological properties of Coenzyme A, S-(2-oxopropanoate) (9CI, ACI) have been further explored in clinical trials. These trials have shown promising results in terms of improving lipid profiles and reducing inflammation markers. The compound's ability to modulate key signaling pathways involved in inflammation and cholesterol metabolism makes it a potential candidate for treating cardiovascular diseases.

The future prospects for Coenzyme A, S-(2-oxopropanoate) (9CI, ACI) are vast and exciting. Ongoing research is focusing on elucidating its mechanisms of action and identifying new therapeutic targets. Additionally, efforts are being made to develop derivatives of this compound that could offer enhanced efficacy and reduced side effects. As our understanding of its biological roles continues to grow, so too does its potential as a therapeutic agent.

In conclusion, Coenzyme A, S-(2-oxopropanoate) (9CI, ACI), with its CAS number 2385-88-8, is a multifaceted compound with significant implications in biochemistry and medicine. Its involvement in critical metabolic pathways and its potential therapeutic applications make it a subject of intense research interest. As advancements continue to be made in understanding its structure-function relationships, we can expect to see even more innovative uses for this remarkable compound.

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